molecular formula C8H11NO2 B8757634 1-ethyl-3-methoxypyridin-2-one

1-ethyl-3-methoxypyridin-2-one

Cat. No.: B8757634
M. Wt: 153.18 g/mol
InChI Key: ZFGHNKWUVBJKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-methoxypyridin-2-one is an organic compound belonging to the pyridone family. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methoxypyridin-2-one typically involves the alkylation of 3-methoxy-2(1H)-pyridone with ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methoxypyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridone ring to a pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the ethyl or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methoxypyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2(1H)-pyridone: Lacks the methoxy group, which may affect its reactivity and applications.

    3-methoxy-2(1H)-pyridone: Lacks the ethyl group, potentially altering its chemical properties and uses.

    1-methyl-3-methoxy-2(1H)-pyridone: Similar structure but with a methyl group instead of an ethyl group, which may influence its behavior in chemical reactions.

Uniqueness

1-ethyl-3-methoxypyridin-2-one’s unique combination of ethyl and methoxy groups on the pyridone ring may confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-ethyl-3-methoxypyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(11-2)8(9)10/h4-6H,3H2,1-2H3

InChI Key

ZFGHNKWUVBJKLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C(C1=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methoxy-2(1H)-pyridone (12.5 g., 0.10 moles), potassium hydroxide (8.0 g., 0.12 moles) and ethyl iodide (31.2 g., 0.02 moles) in 200 ml. ethanol is heated at reflux for 4 hours. Proceeding as previous preparations affords 1-ethyl-3-methoxy-2(1H)-pyridone as a clear yellow oil (14.1 g., 92%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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